molecular formula C21H32O6 B15141131 (3R,5S,7E,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-7-methoxy-3,9,13-trimethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione

(3R,5S,7E,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-7-methoxy-3,9,13-trimethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione

Cat. No.: B15141131
M. Wt: 380.5 g/mol
InChI Key: WOFFENQLRMDHKE-AWJXAEAHSA-N
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Description

The compound (3R,5S,7E,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-7-methoxy-3,9,13-trimethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione is a complex organic molecule characterized by multiple functional groups, including hydroxyl, methoxy, and methylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S,7E,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-7-methoxy-3,9,13-trimethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione involves multiple steps, typically starting from simpler organic molecules. The synthetic route may include:

    Formation of the core structure: This involves cyclization reactions to form the oxacyclotetradeca-diene core.

    Functional group modifications: Introduction of hydroxyl, methoxy, and methylidene groups through specific reagents and catalysts.

    Purification: Techniques such as chromatography are used to isolate the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Scaling up reactions: Using larger reactors and more efficient catalysts.

    Automation: Implementing automated systems for precise control of reaction conditions.

    Purification at scale: Employing industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(3R,5S,7E,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-7-methoxy-3,9,13-trimethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.

    Substitution: Functional groups can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Saturated alcohols, alkanes.

    Substitution products: Halogenated compounds, amines.

Scientific Research Applications

(3R,5S,7E,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-7-methoxy-3,9,13-trimethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3R,5S,7E,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-7-methoxy-3,9,13-trimethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

(3R,5S,7E,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-7-methoxy-3,9,13-trimethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione: can be compared with similar compounds such as:

The uniqueness of This compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H32O6

Molecular Weight

380.5 g/mol

IUPAC Name

(3R,5S,7E,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-7-methoxy-3,9,13-trimethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione

InChI

InChI=1S/C21H32O6/c1-7-18-15(4)9-13(2)8-14(3)10-17(26-6)11-21(25,12-22)19(23)16(5)20(24)27-18/h9-10,14,16,18,22,25H,2,7-8,11-12H2,1,3-6H3/b15-9+,17-10+/t14-,16+,18-,21-/m0/s1

InChI Key

WOFFENQLRMDHKE-AWJXAEAHSA-N

Isomeric SMILES

CC[C@H]1/C(=C/C(=C)C[C@@H](/C=C(\C[C@@](C(=O)[C@H](C(=O)O1)C)(CO)O)/OC)C)/C

Canonical SMILES

CCC1C(=CC(=C)CC(C=C(CC(C(=O)C(C(=O)O1)C)(CO)O)OC)C)C

Origin of Product

United States

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